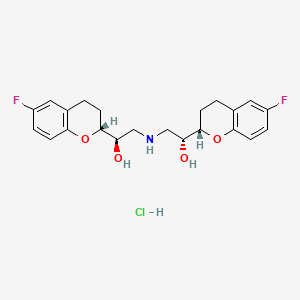

奈比洛尔盐酸盐

描述

Nebivolol HCl is a beta-blocking agent used to treat high blood pressure (hypertension) and aid in the management of heart failure . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .

Synthesis Analysis

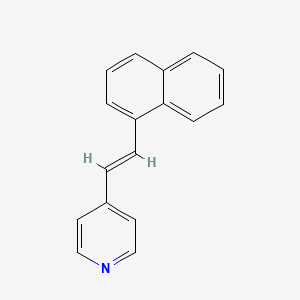

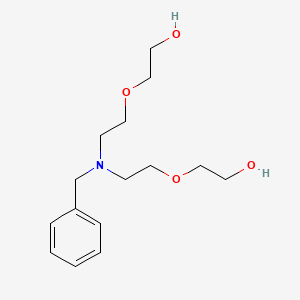

The synthesis of Nebivolol hydrochloride involves a reaction with N-benzylnebivolol with 20% palladium hydroxide-activated charcoal, hydrogen, and acetic acid in water for 12 hours. This is followed by a reaction with sodium chloride in water for 8 hours .Molecular Structure Analysis

Nebivolol HCl has a chemical formula of C22H26ClF2NO5 . The unit cell values from the powder diffraction pattern and crystallographic data are a=8.112(3)0A, b=9.080(3)0A, c=15.605(5)0A, α=81.336(6)0, β=85.270(6)0, γ=68.677(6)0, V=1058.1(6) 0A3, Z=2, 1.387mg/m3 a Triclinic P1 structure proposed .Chemical Reactions Analysis

Nebivolol HCl has been studied for its electrochemical behavior and quantitative determination. A boric acid‒glutardialdehyde-modified glassy carbon electrode was designed for this purpose. The electrochemical reaction peak and the peak current intensity changes with changing Nebivolol HCl concentration provide detection of Nebivolol HCl .Physical And Chemical Properties Analysis

Nebivolol HCl is a white to off-white powder with a melting point of 220-222°C. It is slightly soluble in aqueous acid, DMSO, and methanol . Its molecular weight is 441.90 .科学研究应用

心血管疾病治疗

奈比洛尔盐酸盐是第三代高度选择性β1-肾上腺素能受体拮抗剂 . 它特别推荐用于治疗高血压 ,高血压是当前世界人口的主要公共卫生问题,也是导致发病率和死亡率的主要原因之一 .

改善口服生物利用度

已经开发了奈比洛尔的新口服片剂,旨在改善其低溶解度/溶出性质 . 这是其口服生物利用度差/变化的主要原因 . 通过环糊精(CD)络合来实现改进 .

组织再生

负载奈比洛尔盐酸盐的壳聚糖系统在促进皮肤愈合和组织再生方面显示出良好的效果 . 组织病理学检查表明负载NVH的壳聚糖体对伤口增殖具有优越性 .

慢性心血管疾病

奈比洛尔是一种独特的选择性β受体阻滞剂,用于治疗多种慢性心血管疾病 .

肾缺血再灌注(I-R)损伤管理

溶解度增强

作用机制

Target of Action

Nebivolol hydrochloride primarily targets the beta-1 adrenergic receptors in the heart . These receptors normally bind to hormones called catecholamines . When catecholamines bind to these receptors, it causes the heart to beat harder and faster .

Mode of Action

Nebivolol hydrochloride works by blocking these beta-1 adrenergic receptors . This blockade helps the heart beat more slowly . In addition to this, Nebivolol hydrochloride also causes the blood vessels to relax .

Biochemical Pathways

The action of Nebivolol hydrochloride on the beta-1 adrenergic receptors leads to a decrease in vascular resistance and an increase in stroke volume and cardiac output . This results in a decrease in systolic and diastolic blood pressure .

Pharmacokinetics

Nebivolol hydrochloride is metabolized in the liver through CYP2D6-mediated pathways . It has an elimination half-life of 12-19 hours , and is excreted through the kidneys and feces . The wide therapeutic window of Nebivolol hydrochloride, as patients generally take 5-40mg daily , and its long duration of action, as effects can be seen 48 hours after stopping the medication , contribute to its bioavailability.

Action Environment

The action, efficacy, and stability of Nebivolol hydrochloride can be influenced by various environmental factors. Additionally, diabetic patients should monitor their blood glucose levels as Nebivolol hydrochloride may mask signs of hypoglycemia .

安全和危害

Nebivolol HCl is harmful if swallowed or in contact with skin. It causes serious eye damage and is suspected of causing cancer and damaging fertility or the unborn child. It is very toxic to aquatic life with long-lasting effects . Common side effects include dizziness, feeling tired, nausea, and headaches .

属性

IUPAC Name |

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEXHQAEWHKGCW-BIISKSHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049065 | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152520-56-4, 169293-50-9 | |

| Record name | 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152520-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

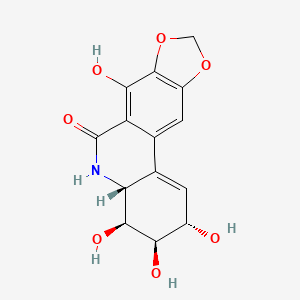

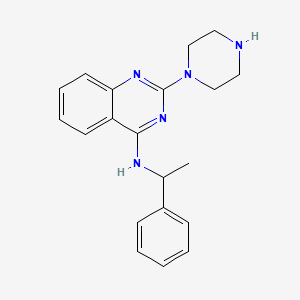

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Nebivolol hydrochloride?

A1: Nebivolol hydrochloride is a highly selective β1-adrenergic receptor antagonist. [] This selectivity contributes to its vasodilatory effects and efficacy in managing hypertension. []

Q2: How does Nebivolol hydrochloride's vasodilatory effect differ from other β-blockers?

A2: Unlike many β-blockers, Nebivolol hydrochloride promotes the release of nitric oxide, a potent vasodilator. [] This unique mechanism contributes to improved arterial compliance and reduced peripheral vascular resistance. []

Q3: What is the molecular formula and weight of Nebivolol hydrochloride?

A3: The scientific literature provided does not explicitly state the molecular formula and weight of Nebivolol hydrochloride. To obtain this information, it's recommended to consult resources like PubChem or DrugBank.

Q4: What analytical techniques are commonly employed to characterize Nebivolol hydrochloride?

A4: Several analytical methods, including UV spectrophotometry, [, , ] RP-HPLC, [, , , , , , , ] HPTLC, [, , , , ] and FTIR, [, ] are widely used for the characterization and quantification of Nebivolol hydrochloride. These techniques facilitate quality control, stability assessments, and impurity profiling.

Q5: What are the common degradation pathways observed for Nebivolol hydrochloride under stress conditions?

A5: Studies have revealed that Nebivolol hydrochloride is susceptible to degradation under various stress conditions, including oxidation, [, , , ] and photodegradation. [, ]

Q6: How is the stability of Nebivolol hydrochloride addressed in pharmaceutical formulations?

A6: Various formulation strategies have been investigated to improve Nebivolol hydrochloride stability and bioavailability. These include the development of liquisolid compacts, [] nanocrystals impregnated buccal films, [] self-micro emulsifying drug delivery systems (SMEDDS), [] and transdermal patches. [, , ]

Q7: What is the role of excipients in Nebivolol hydrochloride formulations?

A7: Excipients play a crucial role in achieving desired drug release profiles and improving the stability of Nebivolol hydrochloride formulations. For instance, superdisintegrants like Crosscarmellose Sodium are used in immediate-release tablets, [] while polymers like HPMC K100M and Eudragit RS100 are employed for sustained-release formulations and transdermal patches. [, ]

Q8: What are the critical parameters considered during the validation of analytical methods for Nebivolol hydrochloride?

A8: Validation of analytical methods, especially chromatographic techniques like RP-HPLC and HPTLC, involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability and reproducibility of the analytical data. [, , , , , , , , , , , , , , , , ]

Q9: How is the quality of Nebivolol hydrochloride assured during pharmaceutical development and manufacturing?

A9: Stringent quality control measures are employed throughout the development and manufacturing process of Nebivolol hydrochloride formulations. These include rigorous testing of raw materials, in-process controls, and final product evaluation to ensure compliance with established quality standards and regulatory guidelines. []

Q10: What are the challenges associated with the oral delivery of Nebivolol hydrochloride?

A10: Nebivolol hydrochloride exhibits low oral bioavailability (~12%) primarily due to extensive hepatic first-pass metabolism. [] This limitation necessitates higher doses for therapeutic efficacy, potentially increasing the risk of adverse effects.

Q11: How do novel drug delivery systems aim to overcome these limitations?

A11: Alternative drug delivery approaches, such as transdermal patches, buccal films, and SMEDDS, are being explored to bypass the first-pass metabolism and enhance the bioavailability of Nebivolol hydrochloride. These strategies aim to deliver the drug directly to the systemic circulation, improving its therapeutic efficacy and potentially reducing side effects. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)

![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)

![3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B1677933.png)

![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)

![(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide](/img/structure/B1677939.png)